Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate
Description
Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate is a substituted picolinic acid methyl ester characterized by a benzyloxy group at position 3, a bromine atom at position 4, and a methyl group at position 6 on the pyridine ring. Its molecular formula is C₁₅H₁₄BrNO₃, with a molecular weight of 344.19 g/mol. This compound is hypothesized to serve as a pharmaceutical intermediate due to its structural complexity and reactive substituents . The methyl ester enhances lipophilicity, which may influence solubility and bioavailability in drug development contexts.
Properties
Molecular Formula |
C15H14BrNO3 |
|---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
methyl 4-bromo-6-methyl-3-phenylmethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C15H14BrNO3/c1-10-8-12(16)14(13(17-10)15(18)19-2)20-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI Key |
LVGHDUWLRJIZCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C(=O)OC)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate typically involves the following steps:
Benzyloxylation: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the brominated picolinate.
Methylation: The methyl group is introduced via methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, benzyloxylation, and methylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic or neutral conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: De-brominated picolinate derivatives.
Substitution: Various substituted picolinate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Bromine Substitution Patterns
Methyl 3-(benzyloxy)-6-bromopicolinate
- CAS Number: Not explicitly provided (supplier data) .
- Molecular Formula: C₁₄H₁₂BrNO₃.
- Substituents : Benzyloxy (position 3), bromine (position 6).
- Key Differences : The bromine at position 6 instead of 4 alters electronic effects on the pyridine ring. Position 6 bromine may direct electrophilic substitutions to adjacent positions, whereas position 4 bromine could activate the ring for meta-directed reactions. This positional variance impacts synthetic utility in coupling reactions .
Functional Group Variations: Ester vs. Acid
3-(Benzyloxy)-6-bromo-4-methoxypicolinic Acid
- CAS Number : 321596-54-7 .
- Molecular Formula: C₁₄H₁₂BrNO₄.
- Substituents : Benzyloxy (position 3), bromine (position 6), methoxy (position 4), carboxylic acid.
- Key Differences : The free carboxylic acid (vs. methyl ester) increases hydrophilicity, making it suitable for salt formation or conjugation reactions. The methoxy group at position 4 introduces electron-donating effects, contrasting with the methyl group in the target compound .
Substituent Replacements: Amino and Methoxy Groups
Methyl 3-amino-6-methoxypicolinate
- CAS Number : 938439-54-4 .
- Molecular Formula : C₈H₁₀N₂O₃.
- Substituents: Amino (position 3), methoxy (position 6).
- Key Differences: The amino group is strongly electron-donating, enhancing nucleophilicity at position 3. This contrasts with the benzyloxy group’s steric and electron-withdrawing effects. Such differences influence reactivity in amidation or alkylation reactions .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Biological Activity
Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of picolinate derivatives, characterized by the following molecular formula:
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 287.13 g/mol
The compound features a bromine atom at the 4-position and a benzyloxy group at the 3-position of the pyridine ring. This unique arrangement enhances its reactivity and solubility, making it a valuable candidate for further research in drug development.
Synthesis
The synthesis of this compound typically involves multiple steps to ensure high yields while introducing various functional groups. The general synthetic pathway includes:
- Formation of the Picolinate Core : Starting from 4-bromomethylpyridine, reactions with appropriate reagents yield the core structure.
- Introduction of the Benzyloxy Group : Utilizing benzylic alcohols in a substitution reaction facilitates the introduction of the benzyloxy moiety.
- Methylation : Final methylation steps are performed to achieve the desired compound.
This multi-step synthesis allows for significant versatility in modifying the compound for specific applications.
Biological Activity
Research indicates that this compound exhibits promising biological activity, particularly in relation to its interaction with various biological targets. Initial studies suggest potential applications in:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound may possess similar properties.
- Insecticidal Properties : Preliminary data suggest that compounds with related structures may interact with insect receptors, offering potential as larvicides against vectors like Aedes aegypti, which transmit diseases such as dengue and Zika virus .
Interaction Studies
Interaction studies have focused on the compound's binding affinity to specific enzymes or receptors. Although detailed data are still emerging, initial findings highlight its potential to influence biochemical pathways relevant to therapeutic applications.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds similar to this compound:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Methyl 3-bromo-6-methylpicolinate | CHBrNO | Lacks benzyloxy group; simpler structure | Moderate antibacterial |
| Benzyl 5-bromo-6-methylpicolinate | CHBrNO | Bromine at different position; larger size | Antifungal properties |
| Methyl 4-bromo-6-methoxypicolinate | CHBrNO | Contains methoxy instead of benzyloxy | Limited insecticidal |
This comparative analysis underscores the unique positioning of functional groups in this compound, which may significantly influence its biological activity compared to other structurally related compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, emphasizing their therapeutic potential:
- Insecticidal Activity Against Aedes aegypti : Research on related compounds has shown promising larvicidal effects, with effective concentrations being significantly lower than traditional insecticides .
- Antimicrobial Properties : Structural analogs have been evaluated for their antibacterial effects against resistant strains, indicating a potential pathway for developing new antibiotics.
- Cytotoxicity Studies : Investigations into cytotoxic effects on human cell lines revealed that certain derivatives exhibit selective toxicity towards cancer cells without harming normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
